![molecular formula C15H26N2O5 B2490833 (2S)-2-[4-(Boc-amino)-2-oxo-1-pyrrolidinyl]-4-methylpentanoic Acid CAS No. 2155902-42-2](/img/structure/B2490833.png)
(2S)-2-[4-(Boc-amino)-2-oxo-1-pyrrolidinyl]-4-methylpentanoic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is part of a broader class of molecules that include saturated and unsaturated heterocycles, which are significant in various chemical and pharmaceutical applications. These compounds are synthesized through reactions involving amino acids and cyclic amino alcohols, leading to diverse molecular structures with unique chemical and physical properties.
Synthesis Analysis
The synthesis of related saturated heterocycles involves the reaction of 4-oxopentanoic acid with cyclic amino alcohols, yielding compounds with condensed heterocyclic rings. These reactions exhibit high stereoselectivity, producing derivatives with significant structural diversity (Kivelä et al., 2003). Additionally, methodologies for synthesizing amino acid and peptide analogues using unnatural amino acids as building blocks demonstrate the versatility and potential of these compounds in peptidomimetics (Bissyris et al., 2005).
Molecular Structure Analysis
The crystal structure of a related compound, (2S,3S)-2-amino-3-methylpentanoic acid, reveals intricate hydrogen bonding and stacking arrangements, providing insight into the molecular interactions and stability of such compounds (Curland et al., 2018).
Chemical Reactions and Properties
Reactions involving these compounds often lead to the formation of methylene-bridged derivatives and exhibit notable stereoselectivity, impacting the chemical properties and reactivity of the resulting molecules (Kivelä et al., 2003).
Physical Properties Analysis
The physical properties, such as solubility and crystalline structure, are crucial for the application and manipulation of these compounds. Studies on polymorphs of amino acids offer valuable information on the physical properties that influence the usability of these compounds in various applications (Curland et al., 2018).
Chemical Properties Analysis
The chemical properties, including reactivity, stereochemistry, and potential for forming derivatives, are fundamental for understanding the utility and functionalization potential of these compounds. The synthesis of diastereomeric molecules and the exploration of their properties highlight the complex chemical behavior and applications of these substances (Yajima et al., 2009).
Scientific Research Applications
Photocatalytic Applications
Photocatalytic materials, such as bismuth oxychloride (BiOCl), have garnered attention for their potential in environmental and energy applications. These materials are explored for their capabilities in degrading organic pollutants under visible light, highlighting the importance of research in photocatalysis for sustainable and green technology solutions. The focus on enhancing photocatalytic efficiency through modification strategies, including doping and heterostructure formation, is crucial for advancing applications in water treatment and air purification (Ni et al., 2016).
Biological Activities of Phenolic Acids
The study of phenolic acids, such as p-Coumaric acid and its derivatives, demonstrates the wide range of biological activities these compounds possess. Research shows their potential in antioxidant, anti-cancer, antimicrobial, and anti-inflammatory applications, among others. This highlights the significance of studying various organic compounds for their therapeutic potentials and applications in medicine and health sciences (Pei et al., 2016).
Therapeutic Potential of Natural Compounds
The exploration of natural compounds, such as boswellic acids and their derivatives, for therapeutic applications emphasizes the ongoing search for effective treatments against cancer and inflammation. Studies on the synthesis, modification, and evaluation of these compounds underline the importance of chemical research in discovering new drugs and therapies (Hussain et al., 2017).
Chemical Synthesis and Modification
Research on chemical synthesis and modification of compounds, including amino acids and their derivatives, is vital for the development of new materials and drugs. Studies on spin label amino acid TOAC, for example, demonstrate the application of chemical modifications in studying peptide dynamics and interactions, contributing to advancements in biochemistry and pharmaceutical sciences (Schreier et al., 2012).
Future Directions
properties
IUPAC Name |
(2S)-4-methyl-2-[4-[(2-methylpropan-2-yl)oxycarbonylamino]-2-oxopyrrolidin-1-yl]pentanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N2O5/c1-9(2)6-11(13(19)20)17-8-10(7-12(17)18)16-14(21)22-15(3,4)5/h9-11H,6-8H2,1-5H3,(H,16,21)(H,19,20)/t10?,11-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOXBPDRUMXMODP-DTIOYNMSSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)N1CC(CC1=O)NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)O)N1CC(CC1=O)NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-2-[4-(Boc-amino)-2-oxo-1-pyrrolidinyl]-4-methylpentanoic Acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(6-{[(4-chlorophenyl)sulfanyl]methyl}-2-methyl-4-pyrimidinyl)-N-methylamine](/img/structure/B2490751.png)
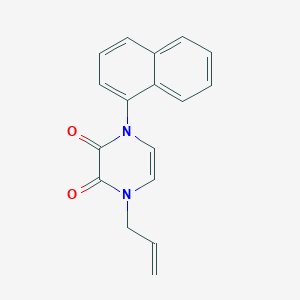
![1-cyclohexyl-2-imino-10-methyl-5-oxo-N-(1-phenylethyl)-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B2490753.png)
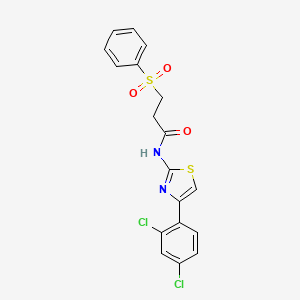
![4-(9-chloro-5-(thiophen-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol](/img/structure/B2490760.png)
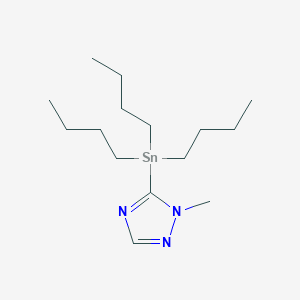
![(4-ethylphenyl)[7-fluoro-4-(3-methoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2490766.png)
![N-(4-(benzo[d]oxazol-2-yl)phenyl)-4-(N-methyl-N-((tetrahydrofuran-2-yl)methyl)sulfamoyl)benzamide](/img/structure/B2490767.png)
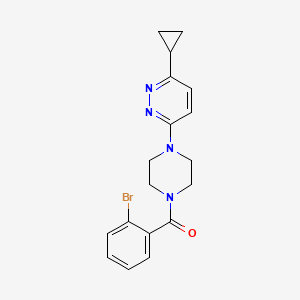
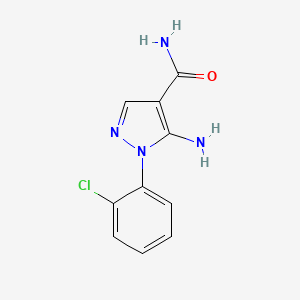
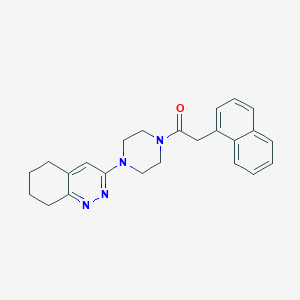
![5-Fluoro-4-methyl-6-[4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]pyrimidine](/img/structure/B2490772.png)
![N-[2-(2-furyl)-2-(2-thienylsulfonyl)ethyl]-2-methoxy-5-methylbenzenesulfonamide](/img/structure/B2490773.png)